molecular formula C14H11N3O2 B15112173 (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone

Cat. No.: B15112173
M. Wt: 253.26 g/mol
InChI Key: YZLWDZMNVRUKGJ-QBFSEMIESA-N
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Description

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone is a heterocyclic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone: Unique due to its specific substitution pattern and potential biological activities.

    2-Methylpyrazolo[1,5-a]pyrimidine derivatives: Similar core structure but different substituents, leading to varied biological activities.

    Phenyl-substituted pyrazolo[1,5-a]pyrimidines: Similar substitution pattern but different functional groups, affecting their chemical reactivity and applications.

Uniqueness

This compound stands out due to its combination of a hydroxyl group and a phenyl group, which imparts unique chemical and biological properties

Biological Activity

The compound (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H11N3O\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines. The compound has shown promise in inhibiting cancer cell proliferation through several mechanisms:

  • Enzymatic Inhibition : It acts as an inhibitor of key enzymes involved in cancer progression. For instance, it has been noted to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and tumor growth .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways .

Neuropharmacological Effects

The compound also exhibits neuropharmacological activities:

  • Anxiolytic and Sedative Effects : Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to possess anxiolytic and sedative properties. These effects are attributed to modulation of neurotransmitter systems, particularly GABAergic pathways .
  • Potential as Antiepileptic Agents : There is evidence suggesting that derivatives of this class may serve as effective antiepileptic agents due to their ability to stabilize neuronal excitability .

Antimicrobial Activity

Emerging research indicates that pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. Studies have demonstrated activity against various bacterial strains, suggesting potential for development as novel antibiotics .

Synthesis and Characterization

A study conducted by Lindsley et al. (2020) detailed the synthesis of various pyrazolo[1,5-a]pyrimidines, including derivatives of this compound. The synthesis involved condensation reactions with high yields reported (up to 96%) under optimized conditions .

Pharmacological Evaluations

In a pharmacological evaluation involving animal models, the compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages. These findings support its potential use as a therapeutic agent for anxiety disorders .

Comparative Studies

A comparative study assessed the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against established cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for synthesizing (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone?

The synthesis typically involves multi-step organic reactions, including:

  • Multi-component reactions : One-pot reactions using precursors like aminopyrazoles, aromatic aldehydes, and β-ketoesters in the presence of catalysts such as APTS (3-Aminopropyltriethoxysilane) to form the pyrazolo[1,5-a]pyrimidine core .
  • Intermediate functionalization : Use of dimethyl acetylsuccinate or similar reagents to introduce substituents at the 6-position, followed by purification via recrystallization (e.g., from ethanol or methanol) .
  • Catalytic optimization : Reactions may employ p-toluenesulfonic acid (PTSA) in xylene under reflux with Dean-Stark traps to remove water and improve yields .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and aromaticity. For example, methyl groups at the 2-position resonate at δ ~2.3 ppm, while hydroxy protons appear as broad singlets .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the methanone group’s spatial arrangement .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to identify anomalies caused by tautomerism or solvent effects .
  • Complementary techniques : Use X-ray crystallography to resolve ambiguities in proton assignments (e.g., distinguishing between hydroxy and amine protons) .
  • Dynamic NMR studies : Analyze temperature-dependent spectra to detect slow-exchange processes, such as keto-enol tautomerism in the pyrimidinone ring .

Q. Advanced: What experimental strategies are recommended for assessing enzyme inhibition or receptor modulation?

  • Target selection : Prioritize enzymes or receptors associated with pyrazolo-pyrimidine bioactivity, such as IKur channels or metabolic kinases .
  • In vitro assays : Use patch-clamp electrophysiology for ion channel inhibition (e.g., rabbit atrial models) or fluorescence-based assays for kinase activity .
  • Metabolic stability : Screen for reactive metabolites using liver microsomes and LC-MS to identify covalent protein binding, a common liability in this chemotype .

Q. Advanced: How can computational modeling guide the prediction of chemical reactivity and regioselectivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methanone group’s carbonyl carbon is prone to nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
  • Reaction pathway simulations : Use software like Gaussian to model intermediates in multi-component reactions, optimizing solvent and catalyst choices .

Q. Advanced: What methodologies optimize reaction yields while minimizing side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene/xylene facilitate azeotropic drying .
  • Catalyst screening : Test Brønsted acids (e.g., PTSA) versus Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
  • Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition of heat-sensitive intermediates like nitro-substituted precursors .

Q. Advanced: How should researchers address contradictions in biological activity data across assays?

  • Assay standardization : Normalize data using positive controls (e.g., known inhibitors) and replicate experiments across cell lines .
  • Off-target profiling : Employ proteome-wide screens (e.g., kinase panels) to identify confounding interactions .
  • Physiological relevance : Validate in vitro findings using ex vivo models (e.g., isolated tissue preparations) to account for pharmacokinetic variables .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

(6Z)-6-[hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H11N3O2/c1-9-7-12-15-8-11(14(19)17(12)16-9)13(18)10-5-3-2-4-6-10/h2-8,18H,1H3/b13-11-

InChI Key

YZLWDZMNVRUKGJ-QBFSEMIESA-N

Isomeric SMILES

CC1=NN2C(=C1)N=C/C(=C(\C3=CC=CC=C3)/O)/C2=O

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C(C3=CC=CC=C3)O)C2=O

Origin of Product

United States

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